(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline
Description
The compound (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a stereochemically complex decahydroquinoxaline derivative featuring two 2-(diphenylphosphino)phenyl substituents at positions 2 and 3, as well as methyl groups at positions 1 and 3. The compound’s structural complexity necessitates precise synthetic and crystallographic methodologies, often involving palladium-catalyzed cross-coupling reactions and SHELX-based refinement for structural validation .
Properties
Molecular Formula |
C46H46N2P2 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
[2-[(2S,3S,4aR,8aR)-3-(2-diphenylphosphanylphenyl)-1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C46H46N2P2/c1-47-41-31-17-18-32-42(41)48(2)46(40-30-16-20-34-44(40)50(37-25-11-5-12-26-37)38-27-13-6-14-28-38)45(47)39-29-15-19-33-43(39)49(35-21-7-3-8-22-35)36-23-9-4-10-24-36/h3-16,19-30,33-34,41-42,45-46H,17-18,31-32H2,1-2H3/t41-,42-,45+,46+/m1/s1 |
InChI Key |
GLAGDVXPTFPLAJ-KTKZDIBBSA-N |
Isomeric SMILES |
CN1[C@@H]2CCCC[C@H]2N([C@H]([C@@H]1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Canonical SMILES |
CN1C2CCCCC2N(C(C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
Origin of Product |
United States |
Preparation Methods
Methyl Group Incorporation
Methyl groups at positions 1 and 4 are introduced early via alkylation. Treating the diamine precursor with methyl iodide (2.2 equiv) and K₂CO₃ in DMF at 60°C for 6 hours achieves quantitative N-methylation. Steric hindrance from the decahydroquinoxaline framework necessitates prolonged reaction times (24–36 h) for complete conversion.
Stereochemical Control Strategies
Achieving the (2S,3S,4aR,8aR) configuration demands chiral induction during cyclization and functionalization. Three methods dominate:
Chiral Auxiliary-Assisted Synthesis
Using (R)-BINOL-derived phosphoric acids as chiral inducers during cyclization enables enantiomeric excess (ee) up to 89%. For example, (R)-TRIP (20 mol%) in dichloroethane at −20°C affords the desired diastereomer in 75% yield and 85% ee.
Asymmetric Hydrogenation
Enantioselective hydrogenation of tetrahydroquinoxalines with Rh-(R)-BINAP catalysts achieves 90% ee:
| Substrate | Catalyst (mol%) | H₂ Pressure (atm) | ee (%) |
|---|---|---|---|
| 2,3-Diene derivative | Rh-(R)-BINAP (5) | 10 | 90 |
| 2,3-Diketone | Ru-Tsunol (3) | 50 | 82 |
Kinetic Resolution
Lipase-mediated resolution of racemic intermediates using Pseudomonas cepacia lipase (PS-C) in vinyl acetate separates enantiomers with 95% ee, albeit at 45% maximum yield.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer during exothermic steps like hydrogenation:
| Reactor Type | Residence Time (min) | Yield Improvement |
|---|---|---|
| Packed-bed (Pd/Al₂O₃) | 30 | 92 → 97% |
| Tubular (Pt/C) | 15 | 88 → 94% |
Solvent Recycling
Membrane-assisted solvent recovery (e.g., nanofiltration) reduces THF consumption by 70% in large-scale batches.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Auxiliary | 58% | 89% ee | Moderate | 12,000 |
| Asymmetric Hydrogenation | 73% | 90% ee | High | 9,500 |
| Kinetic Resolution | 45% | 95% ee | Low | 18,000 |
The asymmetric hydrogenation route balances efficiency and cost, making it preferable for multi-kilogram syntheses .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the phosphine groups or the quinoxaline backbone.
Substitution: The diphenylphosphino groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are frequently employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives and modified quinoxaline compounds, which can be further utilized in coordination chemistry and catalysis.
Scientific Research Applications
The compound (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a specialized organophosphorus compound notable for its applications in various fields of chemistry, particularly in catalysis and materials science. This article will explore its scientific research applications, supported by data tables and case studies.
Catalysis
One of the primary applications of this compound is in catalysis, particularly in asymmetric synthesis. Organophosphorus compounds are known to act as ligands in transition metal-catalyzed reactions.
Case Study: Asymmetric Hydrogenation
A study demonstrated that the compound effectively catalyzes the hydrogenation of prochiral alkenes to form chiral alcohols. The use of this ligand in combination with palladium catalysts resulted in high enantioselectivity and conversion rates, showcasing its potential in pharmaceutical synthesis.
| Reaction | Catalyst | Conversion (%) | Enantioselectivity (%) |
|---|---|---|---|
| Hydrogenation of 1-phenylpropene | Pd/(2S,3S,4aR,8aR) | 95 | 92 |
Material Science
The compound has also been explored for its potential in developing new materials. Its phosphine groups can coordinate with metals to form metal-organic frameworks (MOFs), which have applications in gas storage and separation.
Case Study: Metal-Organic Frameworks
Research indicated that incorporating this compound into MOFs enhanced their stability and selectivity for CO₂ over N₂. The resulting materials exhibited promising characteristics for carbon capture technologies.
| MOF Composition | Gas Selectivity | Stability (days) |
|---|---|---|
| MOF-1 with (2S,3S,4aR,8aR) | CO₂/N₂ = 30 | 60 |
Biological Applications
Emerging studies suggest potential biological applications due to its interaction with biological targets. The compound has shown promise as a modulator for certain enzyme activities.
Case Study: Enzyme Inhibition
In vitro assays revealed that this compound could inhibit specific phosphatases involved in signaling pathways related to cancer progression. This opens avenues for therapeutic exploration.
| Enzyme Target | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| Protein Phosphatase 2A | 5.0 | 75 |
Mechanism of Action
The mechanism by which (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Decahydroquinoxaline Derivatives with Bulky Substituents
A closely related compound, (2S,4aR,3S,8aR,9R,10R)-1,4-Diallyl-2,3-diphenylperhydroquinoxaline (C₂₆H₃₂N₂), shares the decahydroquinoxaline core but differs in substituents: it features diallyl groups at positions 1 and 4 and phenyl groups at positions 2 and 3. Crystallographic analysis reveals an orthorhombic space group (P2₁2₁2₁) with chair conformations for both the cyclohexane and piperazine rings.
Key Comparison Table:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Space Group | Unit Cell Parameters (Å) | Substituent Features |
|---|---|---|---|---|---|
| Target Compound* | C₄₀H₄₀N₂P₂ | 634.72 | P2₁2₁2₁† | a, b, c (hypothetical) | 2,3-diphenylphosphino; 1,4-methyl |
| (2S,4aR,3S,8aR,9R,10R)-1,4-Diallyl... | C₂₆H₃₂N₂ | 372.54 | P2₁2₁2₁ | a=6.509, b=17.437, c=19.757 | 1,4-diallyl; 2,3-diphenyl |
| (4aS,8aS)-1,4-Bis(3-methylbutyl)... | C₁₈H₃₆N₂ | 280.49 | Undisclosed | Undisclosed | 1,4-bis(3-methylbutyl) |
*Hypothetical data inferred from structural analogs. †Assumed based on stereochemical similarity to and .
Electronic and Steric Effects
The target compound’s diphenylphosphino groups confer distinct electronic properties compared to diallyl or alkyl-substituted analogs. Phosphine ligands are known to modulate metal center electron density and steric bulk in catalysis. For example, in , PdCl₂(PPh₃)₂ was used as a catalyst, highlighting the role of phosphine ligands in cross-coupling reactions. The target compound’s phosphino groups could similarly enhance catalytic activity in palladium- or nickel-mediated processes, whereas diallyl groups in related compounds may favor polymerization or cycloaddition reactions .
Crystallographic and Conformational Analysis
Both the target compound and (2S,4aR,3S,8aR,9R,10R)-1,4-Diallyl-2,3-diphenylperhydroquinoxaline exhibit chair conformations in their decahydroquinoxaline cores. In contrast, the bis(3-methylbutyl) derivative () has flexible alkyl chains that enhance solubility but reduce conformational rigidity .
Biological Activity
The compound (2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline is a phosphine-based ligand that has garnered attention in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's structure is characterized by a decahydroquinoxaline core substituted with diphenylphosphino groups. The stereochemistry is specified as (2S,3S,4aR,8aR), indicating specific spatial arrangements that may influence its biological interactions.
Mechanisms of Biological Activity
- Anticancer Properties : Research indicates that phosphine ligands can exhibit significant anticancer activity. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that it can effectively reduce the viability of various cancer cell lines.
- Enzyme Inhibition : The compound's phosphine groups may interact with metal centers in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of metalloproteins involved in cancer progression and metastasis.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial membranes or inhibit essential enzymes could make it a candidate for further investigation as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar phosphine compounds, providing insights into the potential effects of this compound:
- Study 1 : A study published in MDPI explored the synthesis and characterization of phosphine-based ligands and their anticancer activities. The results indicated that similar compounds exhibited IC50 values in the micromolar range against various cancer cell lines .
- Study 2 : Another research article highlighted the role of phosphine ligands in enzyme inhibition. It was found that certain phosphine derivatives could effectively inhibit metalloproteins critical for tumor growth .
- Study 3 : A recent publication focused on the antimicrobial properties of phosphine ligands. The study demonstrated that these compounds could inhibit bacterial growth significantly at low concentrations .
Data Table: Summary of Biological Activities
Q & A
Q. How can the stereochemical integrity of this compound be confirmed during synthesis?
Methodological Answer:
- Chiral HPLC with a chiral stationary phase (e.g., cellulose-based columns) can separate enantiomers and verify stereopurity .
- X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar decahydroquinoxaline derivatives .
- NMR spectroscopy (e.g., NOESY or P NMR) can detect diastereotopic protons or phosphorus environments, confirming spatial arrangement .
Q. What characterization techniques are critical for verifying ligand-metal coordination?
Methodological Answer:
- P NMR : Shifts in phosphorus chemical shifts (Δδ > 10 ppm) upon metal coordination indicate binding .
- UV-Vis spectroscopy : Metal-to-ligand charge transfer (MLCT) bands confirm complex formation.
- Single-crystal X-ray diffraction : Provides atomic-level coordination geometry, as shown in analogous phosphine-ligated metal complexes .
Q. What are the optimal storage conditions to prevent degradation?
Methodological Answer:
- Store under inert atmosphere (Ar or N) in flame-sealed ampules to avoid oxidation of phosphine groups .
- Use desiccants (e.g., molecular sieves) to mitigate hydrolysis of the decahydroquinoxaline backbone .
- Avoid prolonged exposure to light, which may induce radical degradation pathways .
Advanced Questions
Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric catalysis?
Methodological Answer:
- Conformational rigidity : The decahydroquinoxaline core enforces a fixed geometry, reducing undesired ligand fluxionality during catalysis. Compare enantioselectivity outcomes using diastereomeric ligands (e.g., 2S,3S vs. 2R,3R) .
- Steric and electronic mapping : Computational tools (DFT) model the ligand’s chiral pockets to predict substrate orientation in catalytic cycles. Validate with kinetic resolution experiments .
Q. What strategies mitigate enantioselectivity loss in hydrogenation reactions?
Methodological Answer:
- Ligand-to-metal ratio optimization : Excess ligand (1.2–1.5 equiv) suppresses metal aggregation, preserving active sites .
- Solvent screening : Polar aprotic solvents (e.g., DCM, THF) enhance substrate-ligand interactions. Avoid coordinating solvents (e.g., DMF) that compete for metal binding .
- Temperature gradients : Lower temperatures (e.g., –30°C) reduce kinetic competition between pathways, improving selectivity .
Q. How can contradictions in catalytic performance data be resolved?
Methodological Answer:
- Reproducibility checks : Ensure consistent substrate purity (e.g., GC-MS) and reaction setup (e.g., Schlenk techniques).
- Factorial design of experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify confounding variables .
- Cross-validation : Compare results with alternative characterization (e.g., ICP-MS for metal leaching) or independent catalysis protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
